

Molecular weight and formula of 1-Heptene, 3-methoxy-

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Compound of Interest

Compound Name: 1-Heptene, 3-methoxy-

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An In-depth Technical Guide to 1-Heptene, 3-methoxy-

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological relevance of **1-Heptene, 3-methoxy-**. The information is tailored for researchers, scientists, and professionals in the field of drug development, with a focus on delivering precise data and actionable methodologies.

Core Compound Information

1-Heptene, 3-methoxy-, also known as 3-methoxyhept-1-ene, is an unsaturated aliphatic ether. Its core structure consists of a seven-carbon heptene backbone with a methoxy group positioned at the third carbon. This combination of an alkene and an ether functional group imparts specific chemical characteristics that are of interest in organic synthesis and potentially in medicinal chemistry.

Molecular and Physicochemical Properties

A summary of the key quantitative data for **1-Heptene, 3-methoxy-** is presented in the table below, offering a clear comparison of its fundamental properties.

Property	Value
Molecular Formula	C ₈ H ₁₆ O[1]
Molecular Weight	128.21 g/mol [1]
IUPAC Name	3-methoxyhept-1-ene
CAS Number	14093-58-4
Appearance	Colorless liquid (predicted)
Boiling Point	142-144 °C (predicted)
Density	0.80 g/cm ³ (predicted)
LogP (Octanol-Water Partition Coefficient)	2.8 (predicted)
Refractive Index	1.422 (predicted)

Synthesis and Experimental Protocols

The synthesis of **1-Heptene, 3-methoxy-** can be approached through several established organic chemistry methodologies. Below are detailed hypothetical protocols for two common and effective synthetic routes: the Williamson Ether Synthesis and a Grignard Reaction.

Experimental Protocol 1: Williamson Ether Synthesis

This method involves the reaction of the sodium salt of 1-hepten-3-ol with a methylating agent, such as methyl iodide. This S_N2 reaction is a classic and reliable method for forming ethers.[2][3][4][5][6]

Materials:

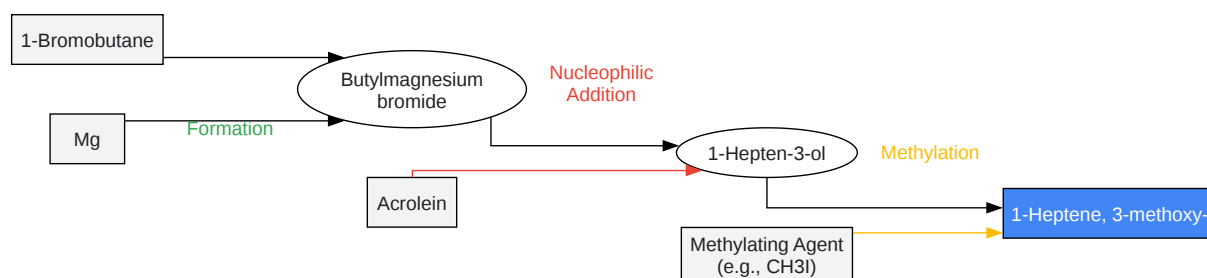
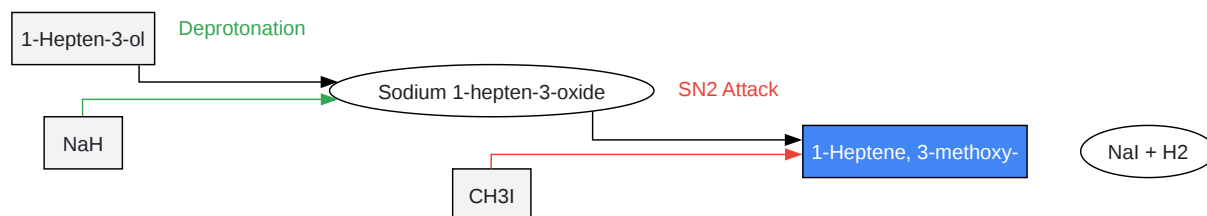
- 1-hepten-3-ol
- Sodium hydride (NaH), 60% dispersion in mineral oil
- Anhydrous tetrahydrofuran (THF)
- Methyl iodide (CH₃I)

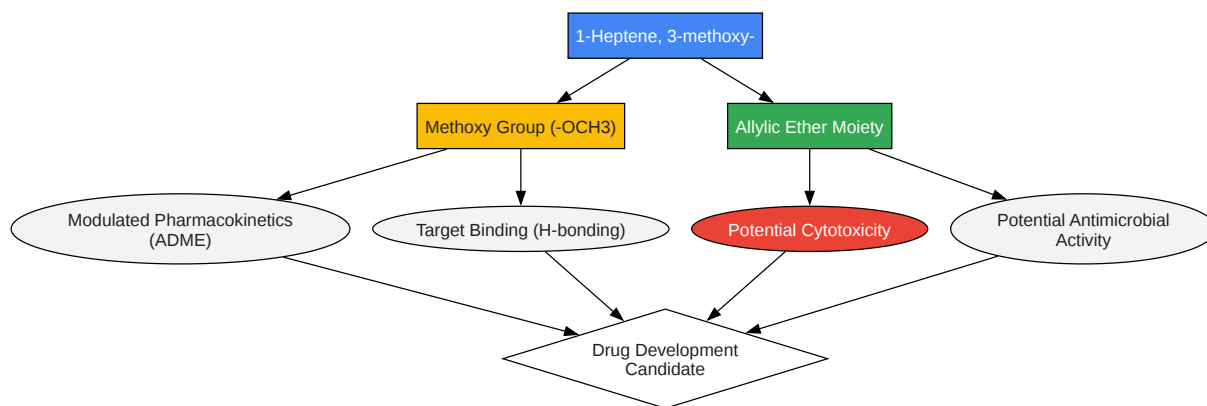
- Saturated aqueous ammonium chloride (NH_4Cl) solution
- Anhydrous magnesium sulfate (MgSO_4)
- Diethyl ether
- Argon or Nitrogen gas supply
- Standard laboratory glassware (round-bottom flasks, dropping funnel, condenser)
- Magnetic stirrer and heating mantle

Procedure:

- Preparation of the Alkoxide: In a flame-dried 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel under an inert atmosphere (argon or nitrogen), add 1-hepten-3-ol (1 equivalent). Dissolve the alcohol in anhydrous THF.
- To this solution, carefully add sodium hydride (1.1 equivalents) portion-wise at 0 °C (ice bath).
- Allow the mixture to stir at room temperature for 1 hour to ensure complete formation of the sodium alkoxide. Evolution of hydrogen gas will be observed.
- Ether Formation: Cool the reaction mixture back to 0 °C and add methyl iodide (1.2 equivalents) dropwise via the dropping funnel.
- After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
- Work-up and Purification: Cool the reaction mixture to room temperature and quench by the slow addition of saturated aqueous NH_4Cl solution.
- Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
- Combine the organic layers and wash with brine, then dry over anhydrous MgSO_4 .

- Filter the drying agent and concentrate the solvent in vacuo using a rotary evaporator.
- The crude product can be purified by fractional distillation or column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure **1-Heptene, 3-methoxy-**.





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